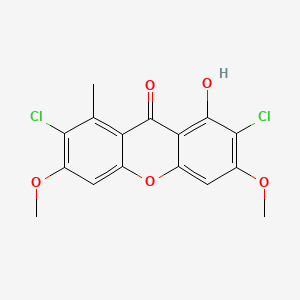
Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- is a chemical compound with the molecular formula C16H12Cl2O5 and a molecular weight of 355.169 Da . This compound belongs to the xanthone family, which is known for its diverse biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of xanthen-9-one derivatives, including 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-xanthen-9-one, can be achieved through several methods. One common approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Industrial production methods often involve these classical and modified synthetic routes to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ytterbium, palladium, ruthenium, and copper catalysts . The compound can also participate in Friedel–Crafts reactions, Ullmann-ether coupling, and metal-free oxidative coupling . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted xanthone derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, xanthen-9-one derivatives are studied for their potential pharmacological activities, including anti-cancer, anti-inflammatory, and anti-Alzheimer properties . Additionally, these compounds are explored for their potential use as antifungal agents . In the industrial sector, xanthen-9-one derivatives are utilized in the development of dyes and pigments due to their vibrant colors and stability .
Wirkmechanismus
The mechanism of action of xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to inhibit specific enzymes or receptors involved in disease processes . For example, some xanthen-9-one derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- can be compared to other similar compounds within the xanthone family. Some of these similar compounds include 7-bromo-1,3-dihydroxy-9H-xanthen-9-one and 1-(chloromethyl)-3,4,6-trimethoxy-9H-xanthen-9-one While these compounds share a common xanthone scaffold, their unique substituents confer different biological activities and properties
Eigenschaften
CAS-Nummer |
22346-58-3 |
|---|---|
Molekularformel |
C16H12Cl2O5 |
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C16H12Cl2O5/c1-6-11-7(4-9(21-2)13(6)17)23-8-5-10(22-3)14(18)16(20)12(8)15(11)19/h4-5,20H,1-3H3 |
InChI-Schlüssel |
BZFDPXMFADJRPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC(=C1Cl)OC)OC3=CC(=C(C(=C3C2=O)O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


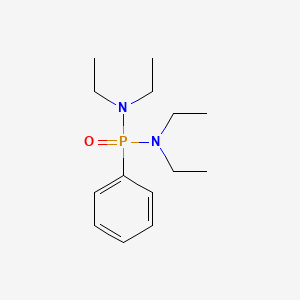

![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B14158862.png)
![6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14158869.png)
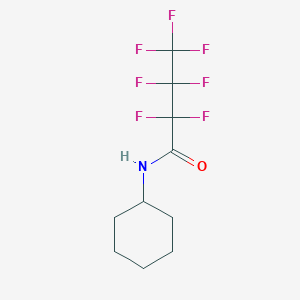
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14158877.png)

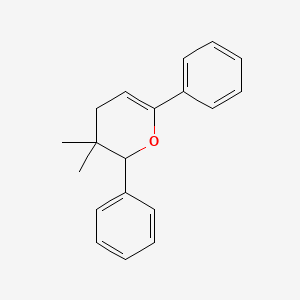

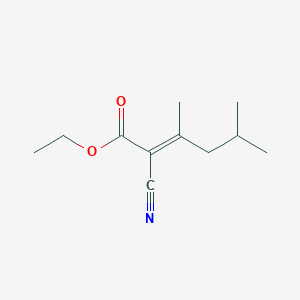
![N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide](/img/structure/B14158911.png)
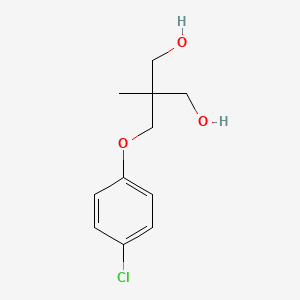
![N-(3-ethoxypropyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B14158927.png)
![2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158939.png)
